Parstelin - 60108-71-6

Parstelin

Catalog Number: EVT-1563015
CAS Number: 60108-71-6
Molecular Formula: C39H50Cl2F3N5O4S2
Molecular Weight: 844.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Parstelin is classified as a psychotropic medication due to its effects on mood and behavior. It is typically administered orally and has been in clinical use since the early 1960s. The compound is recognized under various trade names, including Parmodalin and Jatrosom N . The formulation contains 10 mg of tranylcypromine and 1 mg of trifluoperazine, which work synergistically to enhance therapeutic outcomes in patients suffering from severe mood disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Parstelin involves the careful combination of tranylcypromine and trifluoperazine. While specific synthesis protocols for the combination are not extensively documented, the individual synthesis of tranylcypromine typically involves the following steps:

  1. Starting Material: The synthesis begins with phenylhydrazine and propionic acid derivatives.
  2. Formation of Hydrazone: The reaction between these components leads to the formation of a hydrazone intermediate.
  3. Reduction: This intermediate undergoes reduction to yield tranylcypromine, often using catalytic hydrogenation techniques or lithium aluminum hydride .

For trifluoperazine, the synthesis generally involves:

  1. Chlorination: Starting from phenothiazine, chlorination introduces a fluorobenzene group.
  2. Cyclization: Subsequent reactions lead to the formation of trifluoperazine through cyclization processes involving various reagents, including bases and solvents like dimethylformamide .
Molecular Structure Analysis

Structure and Data

Parstelin's molecular structure can be described by its constituent parts:

  • Tranylcypromine: C9_9H11_11N1_1O1_1
  • Trifluoperazine: C2_2H24_24F3_3N2_2S

Structural Characteristics

  • The presence of a monoamine oxidase inhibition site in tranylcypromine facilitates neurotransmitter regulation.
  • Trifluoperazine's phenothiazine ring system contributes to its antipsychotic properties through dopaminergic receptor antagonism.
Chemical Reactions Analysis

Reactions and Technical Details

Parstelin undergoes various chemical reactions upon administration, primarily involving:

The pharmacological activity is characterized by complex biochemical pathways involving neurotransmitter modulation and receptor interactions.

Mechanism of Action

Process and Data

The mechanism of action for Parstelin can be understood through its dual components:

  • Tranylcypromine acts as an irreversible inhibitor of monoamine oxidase A and B, leading to increased levels of monoamines in the synaptic cleft. This effect is crucial for alleviating depressive symptoms.
  • Trifluoperazine, on the other hand, primarily functions as a dopamine D2 receptor antagonist, which mitigates psychotic symptoms by reducing dopaminergic transmission.

This dual mechanism allows Parstelin to effectively target multiple pathways involved in mood regulation and psychotic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Parstelin is typically presented as a tablet formulation.
  • Solubility: The solubility characteristics vary based on formulation but generally exhibit good solubility in organic solvents.

Chemical Properties

Applications

Scientific Uses

Parstelin's primary applications lie within psychiatric medicine:

  • It is used for treating major depressive disorder, particularly in cases where traditional antidepressants are ineffective.
  • There is emerging interest in its application for borderline personality disorder due to its unique pharmacological profile that addresses both mood instability and psychotic features .
Introduction to Parstelin: Pharmacological Composition & Historical Context

Chemical Structure and Components: Tranylcypromine-Trifluoperazine Synergy

Parstelin (also known as Parmodalin or Jatrosom N) is a fixed-dose combination drug comprising two distinct psychoactive agents:

  • Tranylcypromine sulfate (C9H111/2H2SO4), an irreversible monoamine oxidase inhibitor (MAOI) structurally analogous to amphetamine [4] [9].
  • Trifluoperazine hydrochloride (C21H24F3N3S·2HCl), a high-potency phenothiazine antipsychotic [5] [10].

Table 1: Pharmacological Components of Parstelin

CompoundChemical ClassPrimary MechanismMolecular Formula
TranylcypromineCyclopropylamineIrreversible MAO-A/MAO-B inhibitionC9H11N
TrifluoperazinePiperazine phenothiazineDopamine D1/D2 receptor antagonismC21H24F3N3S

The synergistic rationale stemmed from complementary neurochemical actions:

  • Monoamine Modulation: Tranylcypromine elevates monoamines (serotonin, norepinephrine, dopamine) by inhibiting their degradation via monoamine oxidase enzymes [2] [4].
  • Behavioral Stabilization: Trifluoperazine counters dopaminergic hyperactivity, mitigating tranylcypromine-induced agitation and hyperactivity through mesolimbic dopamine receptor blockade [5] [10].

This pairing targeted both neurochemical imbalance (via MAOI) and emergent behavioral excitation (via antipsychotic), creating a "neurochemical stabilizer" for complex depression presentations [2] [6].

Table 2: Neurochemical Effects of Parstelin Components

Target SystemTranylcypromine EffectTrifluoperazine EffectNet Clinical Outcome
Serotonin↑↑↑ (MAO inhibition)NeutralEnhanced mood regulation
Norepinephrine↑↑↑ (MAO inhibition)Mild inhibitionAlertness without agitation
Dopamine↑ (MAO-B inhibition; reuptake block)↓↓↓ (D2 receptor blockade)Stabilized motivation/reward

Historical Development of MAOI-Antipsychotic Combination Therapies

The therapeutic strategy underpinning Parstelin emerged from mid-20th century psychiatric experimentation:

  • MAOI Origins: Iproniazid (an antitubercular drug) was serendipitously discovered in the 1950s to possess antidepressant properties due to MAO inhibition. This led to the development of dedicated MAOIs like tranylcypromine, noted for its stimulant-like effects [2] [6].
  • Antipsychotic Revolution: Phenothiazines (e.g., chlorpromazine) introduced in the 1950s transformed psychosis management. Trifluoperazine, synthesized in 1958, offered high antipsychotic potency with lower sedation [5] [6].
  • Combination Rationale: By the early 1960s, clinicians observed that MAOIs could induce agitation or exacerbate psychotic symptoms in vulnerable patients. European psychiatrists pioneered adding low-dose antipsychotics to dampen activation while preserving antidepressant efficacy—a strategy formalized in fixed-dose products like Parstelin [5] [10].

This period reflected psychiatry’s "therapeutic pragmatism," combining drug classes to address multifaceted symptoms before robust clinical trials became standard [6] [8].

Parstelin’s Role in Mid-20th Century Psychiatric Practice

Parstelin occupied a specific niche in psychiatric therapeutics during the 1960s–1980s:

  • Primary Indications: It was predominantly prescribed for:
  • "Agitated depression" with anxiety features
  • Treatment-resistant depressive states
  • Atypical depression with comorbid neurotic symptoms [2] [5]
  • Therapeutic Positioning: Positioned as an alternative to tricyclic antidepressants (TCAs), particularly when psychomotor retardation or anxiety predominated. Its stimulatory properties from tranylcypromine countered lethargy, while trifluoperazine managed tension [2] [10].
  • Geographic Utilization: Widely adopted in European countries (e.g., UK, Italy) and Australia, but less so in the US due to emerging safety concerns about MAOIs and a preference for single-agent therapies [5] [8].
  • Clinical Perception: Considered a "broad-spectrum" psychotropic for blurring diagnostic boundaries between depression, anxiety, and mild psychosis—reflecting era-specific fluidity in diagnostic categories [8] [10].
  • Decline: By the late 1980s, Parstelin’s use diminished due to:
  • Tyramine dietary restrictions complicating MAOI therapy
  • Emergence of SSRIs with superior safety profiles
  • Growing aversion to polypharmacy in psychopharmacology [2] [5]

Table 3: Key Combination Therapies in 20th Century Psychiatry

ProductComponentsEraPrimary Target
ParstelinTranylcypromine + Trifluoperazine1960s–1980sAgitated/atypical depression
LimbitrolChlordiazepoxide + Amitriptyline1960s–1990sAnxious depression
Etrafon/TriavilPerphenazine + Amitriptyline1960s–2000sPsychotic depression

Parstelin exemplifies a transitional period in psychopharmacology when combination products bridged neurochemical knowledge gaps. Its formulation reflected clinical ingenuity despite limited mechanistic understanding—a solution to therapeutic challenges later addressed by novel compounds and refined diagnostic systems [2] [6] [10].

Properties

CAS Number

60108-71-6

Product Name

Parstelin

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid;dihydrochloride

Molecular Formula

C39H50Cl2F3N5O4S2

Molecular Weight

844.9 g/mol

InChI

InChI=1S/C21H24F3N3S.2C9H11N.2ClH.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*10-9-6-8(9)7-4-2-1-3-5-7;;;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1-5,8-9H,6,10H2;2*1H;(H2,1,2,3,4)/t;2*8-,9+;;;/m.00.../s1

InChI Key

BQKMLEDPPJXQHL-SWWQTYDDSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl

Synonyms

parstelin

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@H]([C@@H]1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.